molecular formula C18H14OS B8588477 (4-Methylthiophenyl)-naphth-1-yl-ketone

(4-Methylthiophenyl)-naphth-1-yl-ketone

Cat. No. B8588477
M. Wt: 278.4 g/mol
InChI Key: KWCATMAOAHUFOC-UHFFFAOYSA-N
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Patent
US07250446B2

Procedure details

A mixture of 1-naphthoic acid (10 g, 58.08 mmol), thioanisol (8.19 ml, 69.7 mmol) and polyphosphoric acid (100 g) was heated for 12 hours on water bath at 80° C. Reaction mixture was poured onto ice water and extracted with ethylacetate. The organic layer was washed with water, dried over anhydrous sodium sulfate and concentrated to give oil, which was crystallized from methanol to give the desired compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.19 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([OH:13])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:14]1([S:20][CH3:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH3:21][S:20][C:14]1[CH:19]=[CH:18][C:17]([C:11]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[O:13])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)O
Name
Quantity
8.19 mL
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
polyphosphoric acid
Quantity
100 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
ADDITION
Type
ADDITION
Details
was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethylacetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give oil, which
CUSTOM
Type
CUSTOM
Details
was crystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(=O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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